Calcium cyclamate

thermal stability baking food processing

Formulators of low-sodium, heat-processed foods require a sweetener that survives baking and avoids sodium. Calcium cyclamate (CAS 139-06-0) is the only cyclamate salt enabling sodium-free labeling while delivering 30× sucrose sweetness. • Heat-stable to 140°C-ideal for baked goods & cooked beverages • Synergistic blending with saccharin masks bitterness & reduces cost • Enables 'low-sodium' claims in finished products • White crystalline powder, freely soluble, pH neutral. Procure with confidence: consistent ≥98% purity, global shipping.

Molecular Formula C12H24CaN2O6S2
Molecular Weight 396.5 g/mol
CAS No. 139-06-0
Cat. No. B093133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium cyclamate
CAS139-06-0
SynonymsCalcium Cyclamate
Cyclamate
Cyclamate Calcium (2:1) Salt
Cyclamate, Calcium
Cyclamate, Calcium (2:1) Salt, Dihydrate
Cyclamate, Potassium
Cyclamate, Sodium
Cyclamate, Sodium Salt
Cyclamates
Cyclamic Acid
Potassium Cyclamate
Sodium Cyclamate
Molecular FormulaC12H24CaN2O6S2
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NS(=O)(=O)[O-].C1CCC(CC1)NS(=O)(=O)[O-].[Ca+2]
InChIInChI=1S/2C6H13NO3S.Ca/c2*8-11(9,10)7-6-4-2-1-3-5-6;/h2*6-7H,1-5H2,(H,8,9,10);/q;;+2/p-2
InChIKeyUKLJMHXGZUJRTL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityForm: crystals;  pleasant, very sweet taste;  practically insol in alcohol, benzene, chloroform, ether;  pH of 10% aq soln 5.5-7.5;  Said to be more resistant to cooking temp than saccharin /Dihydrate/
ODORLESS;  WHITE CRYSTALLINE POWDER;  1 G SOL IN 4 ML WATER;  1 G SOL IN 60 ML ETHANOL;  1 G SOL IN 1.5 ML PROPYLENE GLYCOL;  LOSS ON DRYING @ 140 °C FOR 2 HR 9.0% MAX /DIHYDRATE/;  IN DILUTE SOLN ABOUT 30 TIMES AS SWEET AS SUCROSE
SOL IN AQ SOLN OF SORBITOL;  25 G SOL IN 100 ML 25% ALCOHOL;  2.4 G SOL IN 100 ML 90% ETHYL ALCOHOL
Soluble in water. Insoluble in most organic solvents.

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Cyclamate Procurement Overview


Calcium cyclamate (CAS 139-06-0) is the calcium salt of cyclamic acid, classified as a synthetic, non-nutritive sweetener [1]. It is a white, odorless crystalline powder with a relative sweetness approximately 30 times that of sucrose [2]. This compound is freely soluble in water and its solutions are pH neutral [3]. Its primary industrial and research applications center on its use as a sugar substitute in low-calorie foods and beverages in regions where it is approved [1]. Notably, its differentiation from other sweeteners is not based on potency alone, but on a unique profile of heat stability and flavor synergy that makes it a component of choice in specific formulations [4].

Calcium vs. Sodium Cyclamate: Formulation Differences


While sodium cyclamate (CAS 139-05-9) is the most widely used salt form of cyclamic acid, it is not a direct 1:1 substitute for the calcium salt in all applications. A critical difference lies in their functional behavior: calcium cyclamate is known to cause gelation and precipitation in certain food systems, a property that is often undesirable but can be intentionally leveraged for specific texture modifications, whereas the sodium salt does not [1]. Furthermore, calcium cyclamate serves a specific and quantifiable procurement role as the sweetener of choice for low-sodium and sodium-free products, a niche where sodium cyclamate is inherently unsuitable [2]. Therefore, the decision to procure the calcium salt is driven by distinct formulation requirements related to ionic composition and its impact on product stability, texture, and dietary labeling, making generic substitution a source of potential product failure.

Calcium Cyclamate: Evidence Comparison


Thermal Stability vs. Saccharin

A primary differentiator for calcium cyclamate is its superior thermal stability. Authoritative sources state that calcium cyclamate is 'more resistant to cooking temperatures than saccharin,' [1]. This is a well-established class-level property of cyclamates, making them uniquely suited for applications involving heat treatment where saccharin may degrade or lose sweetness. A key quantitative marker for its stability is the loss of crystalline water at 140°C over 2 hours, with decomposition not occurring until 500°C [2].

thermal stability baking food processing

Sweetness Potency vs. Aspartame

Paired comparison studies provide precise, quantitative data on the relative potency of calcium cyclamate. To achieve a sweetness equivalent to a 10% sucrose solution, concentrations of 0.75% at 3°C and 0.86% at 22°C of calcium cyclamate are required [1]. In contrast, aspartame achieves the same sweetness level at significantly lower concentrations of 0.17% at 3°C and 0.19% at 22°C [1].

relative sweetness sensory analysis paired comparison

Saccharin Bitterness Masking

Calcium cyclamate exhibits a class-level functional synergy with saccharin that is critical for product formulation. It is known to mask the bitter, metallic aftertaste commonly associated with saccharin [1]. A standard and effective blend for achieving a clean, sugar-like sweetness profile is a 10:1 ratio of cyclamate to saccharin [2]. This synergistic effect allows formulators to use saccharin's high potency while mitigating its primary sensory drawback.

flavor synergy bitterness masking formulation

Cyclohexylamine Metabolic Conversion

The metabolic fate of cyclamates, including calcium cyclamate, is a key component of its safety assessment. A class-level property of cyclamates is their low systemic absorption; only about 20-40% of an ingested dose is absorbed, with the majority passing unabsorbed through the gastrointestinal tract [1]. A subset of individuals can convert a small portion of this unabsorbed cyclamate to cyclohexylamine via gut flora [2]. However, studies indicate that even in these 'converters,' the amount of cyclohexylamine produced is not significant enough to affect blood pressure or heart rate [2]. This metabolic profile is distinct from sweeteners like aspartame, which are fully absorbed and metabolized.

metabolism toxicology bioavailability

Cost Advantage vs. Sucralose

A significant, though non-numerical, procurement advantage for cyclamates, including calcium cyclamate, is their cost. The class of cyclamates is consistently described as being 'less expensive than most sweeteners, including sucralose,' [1]. While precise market prices fluctuate, this is a widely acknowledged economic fact in the industry. This cost advantage is further amplified by the common practice of blending cyclamates with more expensive, high-potency sweeteners to create cost-effective, superior-tasting formulations [2].

cost analysis economics procurement

Low-Sodium Alternative

A definitive functional difference between the two primary cyclamate salts is their ionic composition. Sodium cyclamate is the most widely used form, but calcium cyclamate is specifically designated as its replacement in products formulated for low-sodium or sodium-free diets [1]. This is not a matter of performance but of absolute composition; sodium cyclamate, by definition, introduces sodium into the product, whereas calcium cyclamate does not.

low sodium formulation dietary

Calcium Cyclamate Application Scenarios


Heat-Processed Food Applications

The superior thermal stability of calcium cyclamate compared to saccharin makes it a preferred sweetener for products that undergo baking, cooking, or other high-temperature processes. Its stability up to 140°C ensures sweetness is retained throughout the manufacturing process and product shelf life [1].

Cost-Effective Sweetener Blends

Given its lower cost relative to sucralose and other high-potency sweeteners, calcium cyclamate is an ideal candidate for blending strategies. It is frequently combined with saccharin or aspartame to reduce overall sweetener costs while simultaneously improving flavor profile through synergistic effects, such as bitterness masking [2].

Low-Sodium Product Development

For manufacturers developing products targeting consumers with hypertension or those seeking to reduce dietary sodium, calcium cyclamate is the only viable cyclamate salt. It provides a pathway to sweeten 'low-sodium' or 'sodium-free' labeled foods and beverages without compromising on a clean, sugar-like taste when used in blends [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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